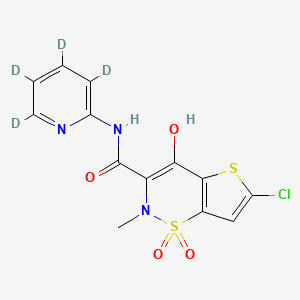

Lornoxicam-d4

Vue d'ensemble

Description

Lornoxicam-d4 is a deuterated form of Lornoxicam, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It is characterized by its analgesic, anti-inflammatory, and antipyretic properties. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Lornoxicam due to the presence of deuterium atoms, which can provide more detailed insights through mass spectrometry.

Applications De Recherche Scientifique

Lornoxicam-d4 is widely used in scientific research due to its deuterated nature, which provides several advantages:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Lornoxicam.

Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates through mass spectrometry.

Drug Interaction Studies: Investigates interactions with other drugs and their impact on Lornoxicam metabolism.

Biological Research: Used in studies related to inflammation, pain management, and fever reduction.

Industrial Applications: Employed in the development of new formulations and drug delivery systems.

Mécanisme D'action

Target of Action

Lornoxicam-d4, like its parent compound Lornoxicam, primarily targets the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the synthesis of prostaglandins and thromboxane from arachidonic acid . Prostaglandins act as messenger molecules in the process of inflammation .

Mode of Action

This compound exerts its anti-inflammatory and analgesic activity through the inhibition of both COX-1 and COX-2 . This inhibitory action on prostaglandin and thromboxane synthesis leads to the reduction of inflammation, pain, fever, and swelling, which are mediated by prostaglandins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, this compound disrupts the conversion of arachidonic acid into prostaglandins and thromboxanes . This disruption leads to a decrease in these inflammatory mediators, thereby reducing inflammation and pain .

Pharmacokinetics

The pharmacokinetics of this compound is expected to be similar to that of Lornoxicam. Lornoxicam has a relatively short plasma half-life (3 to 5 hours) and is eliminated following biotransformation to 5′-hydroxy-lornoxicam . Glucoroconjugated metabolites of Lornoxicam are excreted in urine and faeces with a half-life of about 11 hours . Lornoxicam and its metabolites bind extensively to plasma albumin .

Result of Action

The inhibition of prostaglandin and thromboxane synthesis by this compound results in a reduction of inflammation, pain, fever, and swelling . This makes this compound effective in the treatment of conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, acute sciatica, and low back pain .

Safety and Hazards

Orientations Futures

Considering that the metabolism of Lornoxicam-d4 is mainly by the CYP2C9 enzyme and a significant proportion of the metabolite is excreted in the urine through the kidneys, it was appropriate to explore the CYP2C9 genotype and CrCl levels as covariates in the population pharmacokinetic model of this compound . Through the results of this study, individualized and effective this compound therapy taking into account the genotype and degree of renal function of individuals will be possible in the future .

Analyse Biochimique

Biochemical Properties

Lornoxicam-d4, like other NSAIDs, inhibits the synthesis of prostaglandins and thromboxane by inhibiting cyclooxygenase enzymes . This inhibition plays a crucial role in its biochemical reactions. It interacts with enzymes such as cyclooxygenase-1 and cyclooxygenase-2, which are responsible for the production of prostaglandins .

Cellular Effects

This compound has significant effects on various types of cells. It inhibits the production of prostaglandins, which are messenger molecules in the process of inflammation . This inhibition can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with cyclooxygenase enzymes, leading to the inhibition of prostaglandin and thromboxane synthesis . This inhibition can result in changes in gene expression and cellular responses to inflammation and pain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It is well explained by the one-compartment basic model with first-order absorption/elimination and lag-time reflected in the absorption phase .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. Its analgesic potency in animal pain models exceeds that of tenoxicam and piroxicam by approximately 12 and 13 fold respectively .

Metabolic Pathways

This compound is mainly metabolized by the CYP2C9 enzyme in the liver to produce hydroxylated metabolites . This metabolism involves interactions with enzymes and cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with various transporters and binding proteins. Creatinine clearance (CrCl), a general indicator of renal function, was positively correlated with the clearance of this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Lornoxicam-d4 involves the incorporation of deuterium atoms into the Lornoxicam molecule. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.

Chemical Synthesis: Starting from deuterated precursors, the synthesis follows the same pathway as Lornoxicam, ensuring that the deuterium atoms are retained throughout the process.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.

Purification Steps: Employing techniques such as chromatography to isolate and purify the deuterated compound.

Analyse Des Réactions Chimiques

Types of Reactions: Lornoxicam-d4 undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound to its reduced forms, often involving reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where functional groups in this compound are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Deuterated solvents such as deuterated chloroform or deuterium oxide.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced forms of this compound.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Piroxicam: Another oxicam class NSAID with similar anti-inflammatory and analgesic properties.

Meloxicam: Known for its preferential inhibition of COX-2 over COX-1, reducing gastrointestinal side effects.

Tenoxicam: Similar to Lornoxicam but with a longer half-life, providing prolonged effects.

Uniqueness of Lornoxicam-d4:

Deuterium Labeling: The presence of deuterium atoms makes this compound unique for research purposes, allowing for more precise tracking and analysis in pharmacokinetic and metabolic studies.

Enhanced Stability: Deuterium atoms can enhance the stability of the compound, making it more resistant to metabolic degradation.

Propriétés

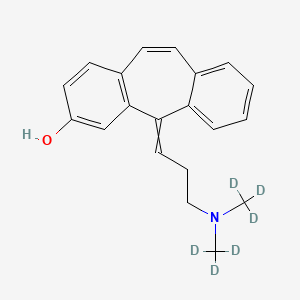

IUPAC Name |

6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHQHAUOOXYABV-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=C(C=C(S3)Cl)S(=O)(=O)N2C)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857942 | |

| Record name | 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216527-48-8 | |

| Record name | 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565344.png)

![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)

![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)

![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)